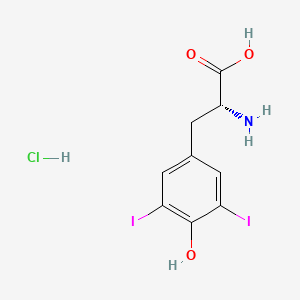

3,5-Diiodo-D-tyrosine hydrochloride

描述

3,5-Diiodo-D-tyrosine hydrochloride (CAS 1155-40-4) is the hydrochloride salt of the D-enantiomer of 3,5-diiodotyrosine, an iodinated derivative of the amino acid tyrosine. Its molecular formula is C₉H₁₀I₂NO₃·HCl, with a molecular weight of 469.44 g/mol (calculated from and ). Unlike its L-enantiomer, which is a precursor in thyroid hormone biosynthesis (e.g., thyroxine and triiodothyronine), the D-form is less biologically active in mammalian systems but serves as a critical chiral building block in synthetic chemistry and biochemical research . The hydrochloride salt enhances solubility in aqueous solutions, making it advantageous for experimental applications.

属性

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNGKESQBYXDMD-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClI2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxidative Iodination Using Iodine and Hydrogen Peroxide

A widely adopted method involves the use of molecular iodine (I₂) in conjunction with hydrogen peroxide (H₂O₂) as an oxidizing agent. In this reaction, D-tyrosine is dissolved in an aqueous acidic medium (pH 2–3), and iodine is introduced under vigorous stirring. Hydrogen peroxide facilitates the oxidation of iodide (I⁻) to iodonium (I⁺), enabling electrophilic aromatic substitution.

Reaction Conditions

-

Solvent : 0.1 M HCl aqueous solution

-

Molar Ratios : D-tyrosine:I₂:H₂O₂ = 1:2.2:2.5

-

Temperature : 25–30°C

-

Time : 6–8 hours

The reaction typically achieves yields of 75–85%, with the product precipitated by adjusting the pH to 4.5–5.0 using ammonium hydroxide.

Enzymatic Iodination with Lactoperoxidase

For applications requiring high enantiomeric purity, lactoperoxidase-catalyzed iodination is employed. This method leverages the enzyme’s ability to oxidize iodide in the presence of H₂O₂, generating iodinating species under mild conditions.

Reaction Conditions

-

Solvent : Phosphate buffer (pH 6.8)

-

Enzyme Loading : 0.5–1.0 U/mg substrate

-

Temperature : 37°C

-

Time : 12–16 hours

This approach minimizes racemization and achieves yields of 80–90%, though enzyme cost limits industrial adoption.

Isolation and Purification of 3,5-Diiodo-D-tyrosine

Following iodination, the free base is isolated through a multi-step purification process:

Acid-Base Extraction

The crude product is dissolved in dilute hydrochloric acid (1 M) and filtered to remove unreacted iodine. The filtrate is basified to pH 8.0–8.5 using sodium hydroxide, precipitating the free base. The precipitate is collected via vacuum filtration and washed with cold ethanol to remove residual salts.

Recrystallization

The isolated free base is recrystallized from a hot ethanol-water mixture (3:1 v/v), yielding needle-like crystals with >98% purity.

Formation of 3,5-Diiodo-D-tyrosine Hydrochloride

Conversion to the hydrochloride salt enhances solubility and stability for pharmaceutical formulations.

Direct Acidification

The free base is suspended in anhydrous ethanol, and concentrated hydrochloric acid (37%) is added dropwise at 0–5°C. The mixture is stirred for 1 hour, after which the hydrochloride salt precipitates.

Reaction Conditions

-

Molar Ratio : Free base:HCl = 1:1.05

-

Solvent : Ethanol

-

Temperature : 0–5°C

-

Yield : 92–95%

The product is isolated by filtration, washed with cold diethyl ether, and dried under vacuum.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste generation.

Continuous Flow Iodination

A continuous flow reactor system enables rapid mixing and precise temperature control. D-tyrosine and iodine are fed into a tubular reactor with H₂O₂, achieving 90% conversion in <1 hour. The product stream is neutralized and crystallized inline, reducing processing time by 40% compared to batch methods.

Recycling of Iodine Byproducts

Unreacted iodine and iodide salts are recovered via ion-exchange resins, lowering raw material costs by 25–30%.

Analytical Characterization

Critical quality attributes are verified using:

-

HPLC : Purity >99% (C18 column, 0.1% TFA/acetonitrile gradient)

-

Melting Point : 238–240°C (decomp.)

-

Optical Rotation : [α]²⁵D = +12.5° (c = 1, 1 M HCl)

Comparative Data Tables

Table 1: Iodination Methods for D-Tyrosine

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidative (I₂/H₂O₂) | I₂, H₂O₂, HCl | 75–85 | 98 |

| Enzymatic | Lactoperoxidase, I₂ | 80–90 | 99 |

Table 2: Hydrochloride Salt Formation Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Acid Equivalents | 1.05 |

| Temperature (°C) | 0–5 |

| Yield (%) | 92–95 |

Challenges and Optimization Strategies

Byproduct Formation

Over-iodination at the 2- and 6-positions is mitigated by maintaining pH <3.0 during iodination.

化学反应分析

Types of Reactions: 3,5-Diiodo-D-tyrosine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove iodine atoms, resulting in deiodinated tyrosine derivatives.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as thiols or amines can be used to replace iodine atoms.

Major Products Formed: The major products formed from these reactions include various iodinated and deiodinated tyrosine derivatives, which can be further utilized in biochemical studies .

科学研究应用

Chemistry

- Precursor for Synthesis: It serves as a precursor in synthesizing more complex iodinated compounds, particularly in the production of thyroid hormones like triiodothyronine (T3) and thyroxine (T4) .

Biology

- Thyroid Hormone Biosynthesis: The compound is instrumental in studying iodine metabolism and thyroid hormone biosynthesis. It acts as a substrate for assays related to halogenated tyrosine and thyroid hormone aminotransferase .

- Metabolic Effects: Research indicates that it may enhance lipolysis and fatty acid oxidation, potentially reducing visceral adipose tissue mass .

Medicine

- Therapeutic Potential: Investigated for its potential role in treating thyroid-related disorders. Its effects on metabolism suggest possible applications in managing obesity and metabolic syndrome .

- Radiopharmaceuticals: Used in the production of iodinated contrast agents for medical imaging, facilitating better diagnostic capabilities .

Industry

- Medical Imaging: The compound is employed in producing iodinated contrast agents used in various imaging techniques, contributing to enhanced visualization during medical procedures .

The biological activities of 3,5-diiodo-D-tyrosine hydrochloride are primarily linked to its role in thyroid function:

- Thyroid Hormone Synthesis: It participates directly in synthesizing T3 and T4 hormones crucial for regulating metabolism.

- Effects on Metabolism:

- Studies have shown that administration can lead to significant reductions in adipocyte volume and increased phosphorylation of hormone-sensitive lipase (HSL), indicating enhanced lipolytic activity .

Case Study: Effects on Visceral Adipose Tissue

A study conducted on rats fed a high-fat diet demonstrated that administration of 3,5-diiodo-D-tyrosine led to significant reductions in adipocyte volume after two weeks. The treatment resulted in increased phosphorylation of HSL, indicating enhanced lipolytic activity.

| Parameter | Control Group | HFD Group | HFD + 3,5-Diiodo-D-Tyrosine |

|---|---|---|---|

| Adipocyte Volume | Normal | Increased | Normalized |

| HSL Phosphorylation | Baseline | Low | Significantly Increased |

| Proteins Involved in Lipid Storage | High | High | Reduced |

This case study highlights the compound's potential anti-adipogenic effects through various molecular pathways that stimulate metabolism and promote liver fatty acid oxidation .

作用机制

The mechanism of action of 3,5-Diiodo-D-tyrosine hydrochloride involves its role in the biosynthesis of thyroid hormones. In the thyroid gland, diiodotyrosine residues are coupled with other iodinated tyrosine residues to form thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). These hormones play crucial roles in regulating metabolism, growth, and development .

相似化合物的比较

Comparison with Structurally Similar Compounds

3,5-Diiodo-L-tyrosine

- Molecular Formula: C₉H₉I₂NO₃ (non-salt form, molecular weight 432.98 g/mol) .

- Enantiomer : L-configuration, naturally occurring in thyroid hormone synthesis .

- Synthesis: Prepared via iodination of L-tyrosine using iodine monochloride (ICl) in acetic acid, achieving yields up to 90% under optimized conditions (60°C, ICl:L-tyrosine molar ratio 3.6:1) .

- Biological Role: Direct precursor to thyroglobulin iodination, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT), which couple to produce active thyroid hormones .

Key Difference : The L-enantiomer is biologically active in hormone synthesis, while the D-enantiomer (as the hydrochloride salt) is primarily used in research for enantiomeric studies or as a synthetic intermediate.

3,5-Dichloro-L-tyrosine-[¹³C₉,¹⁵N] Hydrochloride

- Molecular Formula: C₉H₉Cl₂NO₃·HCl (isotopically labeled, molecular weight ~367.5 g/mol) .

- Halogen Substitution : Chlorine replaces iodine at the 3,5 positions.

- Applications : Stable isotope-labeled analog used in metabolic tracing and mass spectrometry studies.

- Solubility : High due to the hydrochloride salt, similar to 3,5-diiodo-D-tyrosine hydrochloride.

Key Difference : Chlorine substitution eliminates iodine-specific biological interactions (e.g., thyroid hormone activity) but improves stability against oxidative dehalogenation. The isotopic labeling enables precise tracking in metabolic pathways .

Monoiodotyrosine (MIT) and Diiodotyrosine (DIT)

- MIT (3-Iodo-L-tyrosine) : Single iodine substitution at the 3-position; precursor to DIT.

- DIT (3,5-Diiodo-L-tyrosine) : As above, a direct precursor to thyroxine (T4).

- Biological Relevance : Both MIT and DIT are incorporated into thyroglobulin, whereas 3,5-diiodo-D-tyrosine lacks this role due to its D-configuration .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of 3,5-Diiodo-D-tyrosine Hydrochloride and Analogs

生物活性

3,5-Diiodo-D-tyrosine hydrochloride is a synthetic derivative of tyrosine that has garnered attention for its potential biological activities, particularly in the context of thyroid function and metabolic processes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉I₂NO₃

- Molecular Weight : 432.98 g/mol

- Solubility : Highly soluble in aqueous solutions, which enhances its bioavailability for various applications.

The biological activity of 3,5-diiodo-D-tyrosine is primarily linked to its role in thyroid hormone synthesis and metabolism. It acts as an iodinated amino acid that participates in the biosynthesis of thyroid hormones, specifically triiodothyronine (T3) and thyroxine (T4). The compound's iodine content is crucial for these processes, as iodine is a key element in the formation of thyroid hormones.

Biological Activities

- Thyroid Hormone Research :

-

Metabolic Effects :

- Research indicates that this compound may have favorable effects on metabolic health. For example, studies on animal models suggest that it can reduce visceral adipose tissue (VAT) mass by enhancing lipolysis and fatty acid oxidation . This action is mediated through the activation of hormone-sensitive lipase (HSL) and alterations in the proteomic profile associated with fat metabolism.

- Role in Radiopharmaceuticals :

- Biochemical Assays :

Case Study: Effects on Visceral Adipose Tissue

A study conducted on rats fed a high-fat diet demonstrated that administration of 3,5-diiodo-D-tyrosine led to significant reductions in adipocyte volume after two weeks. The treatment resulted in increased phosphorylation of HSL, indicating enhanced lipolytic activity . Additionally, proteomic analysis revealed a shift towards proteins involved in oxidative metabolism rather than lipid storage.

| Parameter | Control Group | HFD Group | HFD + 3,5-Diiodo-D-Tyrosine |

|---|---|---|---|

| Adipocyte Volume | Normal | Increased | Normalized |

| HSL Phosphorylation | Baseline | Low | Significantly Increased |

| Proteins Involved in Lipid Storage | High | High | Reduced |

Research Insights

Further investigations highlight the potential anti-adipogenic effects of 3,5-diiodo-D-tyrosine through various molecular pathways. The compound appears to stimulate resting metabolism and promote liver fatty acid oxidation, contributing to its overall metabolic benefits .

常见问题

Q. What are the key physicochemical properties of 3,5-Diiodo-D-tyrosine hydrochloride, and how do they influence experimental design?

3,5-Diiodo-D-tyrosine hydrochloride (C₉H₉I₂NO₃·HCl, MW 432.98 g/mol) is a tyrosine derivative with iodine substitutions at positions 3 and 5 of the aromatic ring. The iodine atoms increase molecular weight and polarizability, impacting solubility in aqueous buffers and organic solvents. Its solid-state stability requires storage at 4°C in a dry, sealed environment to prevent hydrolysis or degradation . For experimental design, consider its limited solubility in non-polar solvents; pre-dissolution in DMSO or dilute HCl (pH-adjusted) is recommended for biochemical assays. Characterization via NMR and mass spectrometry is critical to confirm purity and structure .

Q. How should researchers handle and store 3,5-Diiodo-D-tyrosine hydrochloride to ensure stability?

Storage at 4°C in a desiccated environment is essential to avoid moisture-induced degradation. For long-term storage, aliquot the compound under inert gas (e.g., argon) to minimize oxidative side reactions. Transport should use ice packs to maintain low temperatures, as elevated temperatures accelerate decomposition . Always verify integrity via HPLC before use in sensitive assays .

Q. What are the primary synthetic routes for 3,5-Diiodo-D-tyrosine hydrochloride, and what are common impurities?

The synthesis typically involves iodination of D-tyrosine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH (6–8) to ensure regioselectivity at positions 3 and 4. Common impurities include mono-iodinated byproducts (e.g., 3-iodo-D-tyrosine) and unreacted starting material. Purification via recrystallization or reverse-phase HPLC is necessary to achieve >95% purity. Monitor reaction progress using TLC with UV visualization .

Advanced Research Questions

Q. How does the iodination of tyrosine alter its interaction with enzymes like tyrosine hydroxylase or iodotyrosine deiodinase?

Iodination introduces steric bulk and electron-withdrawing effects, which can inhibit or modulate enzyme binding. For example, in iodotyrosine deiodinase studies, 3,5-Diiodo-D-tyrosine hydrochloride acts as a competitive inhibitor by occupying the active site but resisting deiodination due to D-configuration chirality. Kinetic assays (e.g., Michaelis-Menten analysis with UV-Vis monitoring at 280 nm) reveal reduced catalytic efficiency (kcat/Km) compared to L-tyrosine analogs .

Q. What methodological strategies resolve contradictions in reported bioactivity data for 3,5-Diiodo-D-tyrosine hydrochloride?

Discrepancies in bioactivity often arise from variations in enantiomeric purity or residual solvents. To address this:

- Validate enantiomeric excess using chiral HPLC (e.g., Chiralpak IA column, 10% ethanol/isopropanol mobile phase).

- Quantify trace solvents (e.g., DMSO, HCl) via GC-MS or NMR.

- Replicate assays under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., L-tyrosine derivatives) .

Q. How can researchers optimize the synthesis of 3,5-Diiodo-D-tyrosine hydrochloride for high yield and scalability?

Optimization involves:

- Temperature control : Maintain 0–5°C during iodination to minimize di-iodotyrosine over-iodination.

- Stoichiometry : Use 2.2 equivalents of ICl to ensure complete di-iodination while avoiding tri-iodinated byproducts.

- Workup : Neutralize excess HCl with NaHCO₃ before extraction to prevent acid-catalyzed degradation.

Scale-up requires continuous-flow reactors to maintain temperature homogeneity and reduce reaction time .

Q. What advanced techniques are used to study the metabolic stability of 3,5-Diiodo-D-tyrosine hydrochloride in vivo?

- Radiolabeling : Incorporate ¹²⁵I isotopes to track metabolic fate via gamma counting or autoradiography.

- LC-MS/MS : Quantify parent compound and metabolites (e.g., deiodinated products) in plasma or tissue homogenates.

- Microsomal assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to assess oxidative stability .

Q. How does the D-configuration of 3,5-Diiodo-D-tyrosine hydrochloride affect its pharmacokinetic profile compared to the L-form?

The D-enantiomer exhibits slower enzymatic degradation due to chirality-specific resistance to proteases and deiodinases. Pharmacokinetic studies in rodent models show prolonged half-life (t½ ≈ 6–8 hrs vs. 2–3 hrs for L-form) and reduced renal clearance. Use chiral LC-MS to differentiate enantiomers in bioavailability studies .

Methodological Challenges and Solutions

Q. How to address low yields in peptide synthesis incorporating 3,5-Diiodo-D-tyrosine hydrochloride?

Low yields often result from steric hindrance during solid-phase synthesis. Mitigation strategies include:

- Using Fmoc-protected derivatives with orthogonal protecting groups (e.g., tert-butyl for carboxyl).

- Employing coupling agents like HATU/DIPEA in DMF to enhance reactivity.

- Extending coupling times (2–4 hrs) and monitoring via Kaiser test .

Q. What analytical methods are recommended for detecting degradation products in aged samples?

- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradient (5→95% ACN over 30 min). Monitor at 254 nm for iodine-related absorbance.

- LC-HRMS : Identify degradation products (e.g., deiodinated tyrosine) via exact mass matching (±5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。